molecular formula C10H11BrClNO3 B8305581 2-Bromo-N-(5-chloro-2,4-dimethoxy-phenyl)-acetamide

2-Bromo-N-(5-chloro-2,4-dimethoxy-phenyl)-acetamide

Cat. No. B8305581
M. Wt: 308.55 g/mol
InChI Key: BRPUHYSQCZZNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(5-chloro-2,4-dimethoxy-phenyl)-acetamide is a useful research compound. Its molecular formula is C10H11BrClNO3 and its molecular weight is 308.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-N-(5-chloro-2,4-dimethoxy-phenyl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-(5-chloro-2,4-dimethoxy-phenyl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-N-(5-chloro-2,4-dimethoxy-phenyl)-acetamide

Molecular Formula

C10H11BrClNO3

Molecular Weight

308.55 g/mol

IUPAC Name

2-bromo-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C10H11BrClNO3/c1-15-8-4-9(16-2)7(3-6(8)12)13-10(14)5-11/h3-4H,5H2,1-2H3,(H,13,14)

InChI Key

BRPUHYSQCZZNIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CBr)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of 5-chloro-2,4-dimethoxyaniline (5 g) in DCM under an atmosphere of argon is treated dropwise with bromoacetyl bromide (2.4 ml). After 5 minutes, TEA (7.5 ml) is added dropwise and after stirring for 20 minutes the reaction mixture is diluted with water and extracted with DCM). The organic phase is washed with distilled water, dried over Na2SO4, filtered and evaporated to give a beige solid. This is purified by flash column chromatography on silica, eluting with 20-100% n-hexane in DCM to afford the title compound. [M+H]+ 308.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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